molecular formula C10H10N2O3 B8281024 1-(3-Nitrophenyl)cyclopropanecarboxamide

1-(3-Nitrophenyl)cyclopropanecarboxamide

Cat. No.: B8281024
M. Wt: 206.20 g/mol
InChI Key: MNQJTFDCMDMQJE-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclopropanecarboxamide is a cyclopropane derivative featuring a carboxamide group and a 3-nitrophenyl substituent. The nitrophenyl group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties, reactivity, and intermolecular interactions. For instance, 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide is synthesized via coupling of a cyclopropane carboxylic acid with an amine under mild conditions (RT, 18 hours) with yields up to 77% . Similar methods could apply to the nitro derivative, substituting bromophenyl precursors with nitrophenyl analogs. The nitro group’s meta-directing nature may also influence regioselectivity in further functionalization reactions compared to halogens (e.g., bromine’s ortho/para-directing effects) .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

1-(3-nitrophenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C10H10N2O3/c11-9(13)10(4-5-10)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H2,11,13)

InChI Key

MNQJTFDCMDMQJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in 1-(3-Nitrophenyl)cyclopropanecarboxamide likely reduces solubility in polar solvents compared to methoxy or alkylamine-substituted analogs due to decreased hydrogen-bonding capacity .
  • Melting points: Bromine and nitro substituents may elevate melting points (e.g., 102°C for the bromo derivative ) compared to non-polar groups, attributable to stronger dipole-dipole interactions.
  • Pharmacological activity : Cyclopropylfentanyl’s piperidinyl and phenethyl groups confer potent opioid activity, absent in the nitro compound due to structural dissimilarity .

Hydrogen Bonding and Crystallography

The nitro group’s strong electron-withdrawing nature may alter hydrogen-bonding patterns in crystal structures. For example, 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide forms stable crystals due to N–H···O hydrogen bonds involving the carboxamide and hydroxyimino groups .

Data Tables

Table 1. Substituent Effects on Physical Properties

Substituent Electron Effect Expected Melting Point Trend Solubility in Polar Solvents
3-Nitrophenyl Strong EWG High Low
3-Bromophenyl Moderate EWG Moderate Moderate
2-Methoxyphenyl EDO Low to moderate High
6-Chloropyridinyl Moderate EWG Moderate Moderate

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